Lariciresinol

Descripción general

Descripción

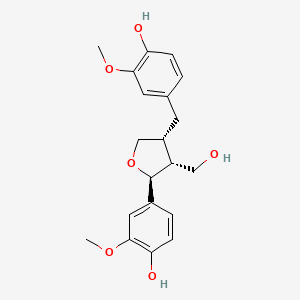

Lariciresinol is a lignan, a type of phenylpropanoids. It is the precursor to enterolignans by the action of gut microflora . In food, it is found in sesame seeds and in Brassica vegetables . It is also found in the bark and wood of white fir .

Synthesis Analysis

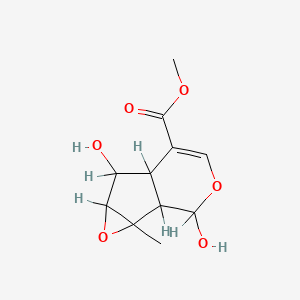

Pinoresinol–lariciresinol reductases (PLR) are enzymes involved in the lignan biosynthesis after the initial dimerization of two monolignols. They catalyze two successive reduction steps leading to the production of lariciresinol or secoisolariciresinol from pinoresinol .Molecular Structure Analysis

The molecular formula of Lariciresinol is C20H24O6 . The crystal structures of IiPLR1 from Isatis indigotica and pinoresinol reductases (PrRs) AtPrR1 and AtPrR2 from Arabidopsis thaliana, in the apo, substrate-bound and product-bound states, have been presented .Chemical Reactions Analysis

Pinoresinol–lariciresinol reductases (PLR) are enzymes involved in the lignan biosynthesis after the initial dimerization of two monolignols. They catalyze two successive reduction steps leading to the production of lariciresinol or secoisolariciresinol from pinoresinol .Physical And Chemical Properties Analysis

Lariciresinol has a melting point of 167-168 °C, a boiling point of 568.4±50.0 °C (Predicted), and a density of 1.261±0.06 g/cm3 (Predicted). It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación

Treatment of Hypertrophic Scars

Lariciresinol has been found to have a protective effect against patient-derived hypertrophic scar fibroblasts . It prevents the accumulation of collagen by reducing the protein expression of various collagen biomarkers . It also initiates programmed cell death, known as apoptosis, in human skin fibroblasts by arresting the progression of the cell life cycle specifically at the G2/M phase . Furthermore, it inhibits the migration and invasion of hypertrophic scar fibroblasts .

Antibacterial Activity

Lariciresinol has shown significant antibacterial potential against foodborne pathogens such as Staphylococcus aureus and Escherichia coli O157:H7 . It evokes a significant antibacterial effect, leading to a reduction in bacterial cell viabilities, efflux of potassium (K+) ions, and release of 260 nm materials . It also causes deterioration in the cell wall morphology of these bacteria .

Mecanismo De Acción

Target of Action

Lariciresinol primarily targets hypertrophic scar fibroblasts . These are cells that play a crucial role in the formation of hypertrophic scars, a pathological condition characterized by excessive fibrosis of the skin . Lariciresinol also acts on targets such as CASP3, NR1I2, and CYP3A4 .

Mode of Action

Lariciresinol interacts with its targets in a concentration-dependent manner . It prevents the accumulation of collagen by reducing the protein expression of various collagen biomarkers . This interaction results in significant changes in the target cells, including the initiation of programmed cell death, known as apoptosis .

Biochemical Pathways

Lariciresinol is involved in the lignan biosynthesis pathway . It is produced through two successive reduction steps catalyzed by pinoresinol-lariciresinol reductases . These enzymes are shared by the pathways to all 8–8′ lignans derived from pinoresinol .

Result of Action

The primary result of Lariciresinol’s action is the prevention of collagen accumulation, which leads to the inhibition of hypertrophic scar formation . It also induces apoptosis in human skin fibroblasts . Furthermore, it inhibits the migration and invasion of hypertrophic scar fibroblasts . This evidence highlights the therapeutic importance of Lariciresinol in the treatment of hypertrophic scars .

Action Environment

The action of Lariciresinol can be influenced by various environmental factors. For instance, its efficacy in controlling bacterial growth has been demonstrated against foodborne pathogens Staphylococcus aureus and Escherichia coli O157:H7 . This suggests that the compound’s action, efficacy, and stability may vary depending on the specific environmental context in which it is used.

Safety and Hazards

Direcciones Futuras

Lariciresinol has shown potential for postmenopausal symptoms, including cardiovascular disease, osteoporosis, and psychological disorders. Moreover, the antitumor efficacy of lignans has been demonstrated in various cancer cell lines, including hormone-dependent breast cancer and prostate cancer, as well as colorectal cancer .

Propiedades

IUPAC Name |

4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-24-18-8-12(3-5-16(18)22)7-14-11-26-20(15(14)10-21)13-4-6-17(23)19(9-13)25-2/h3-6,8-9,14-15,20-23H,7,10-11H2,1-2H3/t14-,15-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXCIKYXNYCMHY-AUSJPIAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30318362 | |

| Record name | Lariciresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lariciresinol | |

CAS RN |

27003-73-2 | |

| Record name | (+)-Lariciresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27003-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lariciresinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027003732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lariciresinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lariciresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 27003-73-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LARICIRESINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73XCE5OZB0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

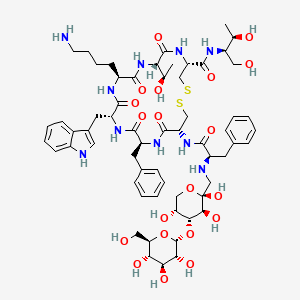

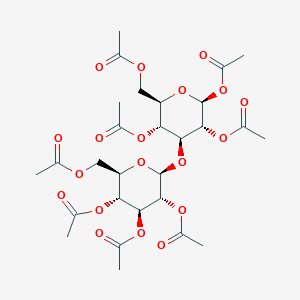

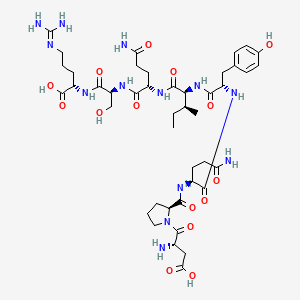

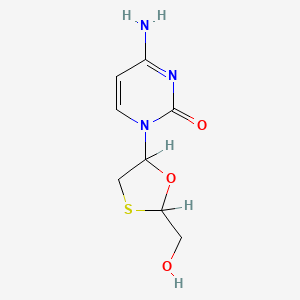

Feasible Synthetic Routes

Q & A

Q1: What is Lariciresinol and where is it found?

A1: Lariciresinol, also known as (+)-Lariciresinol, is a naturally occurring plant lignan found in various dietary sources like flaxseed, sesame seeds, grains, fruits, and vegetables. [, , ] It's particularly abundant in the heartwood of certain trees like Taiwania cryptomeriodes. []

Q2: How does Lariciresinol exert its biological effects?

A2: Lariciresinol itself acts as a precursor to mammalian lignans, which are formed by the action of gut bacteria. [] These mammalian lignans, enterolactone and enterodiol, are considered phytoestrogens and have been linked to various health benefits, including a potential role in preventing hormone-dependent cancers. [, , , ]

Q3: Can you elaborate on the anti-cancer potential of Lariciresinol?

A3: While Lariciresinol itself may not directly target cancer cells, its metabolites, enterolactone and enterodiol, have shown promising anti-cancer effects, especially against hormone-dependent cancers like breast cancer. [, , , ] Studies suggest they might achieve this by interacting with estrogen receptors, potentially blocking the growth-promoting effects of estrogen on cancer cells. [, ] Additionally, Lariciresinol has shown efficacy in reducing mammary tumor growth and angiogenesis in animal models. []

Q4: Does Lariciresinol have anti-inflammatory properties?

A4: Yes, Lariciresinol has demonstrated anti-inflammatory effects in a rat model of rheumatoid arthritis. Administration of Lariciresinol reduced paw swelling, arthritic scores, and inflammatory markers like tumor necrosis factor-α (TNF-α) and interleukin-17 (IL-17). []

Q5: How is Lariciresinol metabolized in the body?

A5: Once ingested, Lariciresinol is metabolized by gut microflora into various compounds, including secoisolariciresinol, enterodiol, and enterolactone. [, , ] This metabolic pathway is similar in both animals and humans. []

Q6: What is the role of Pinoresinol-Lariciresinol Reductase (PLR) in Lariciresinol biosynthesis?

A6: PLR is a key enzyme in the biosynthesis of Lariciresinol. It catalyzes the NADPH-dependent reduction of pinoresinol to lariciresinol, which can be further reduced to secoisolariciresinol. [, , , , , , ]

Q7: Are there different types of PLRs involved in Lariciresinol production?

A7: Yes, research has identified multiple PLR isoforms with varying enantiospecificities, meaning they preferentially act on specific enantiomers (mirror image forms) of pinoresinol. [, , , , , ] For example, PLR-LU1 converts (-)-pinoresinol to (+)-secoisolariciresinol, while PLR-LU2 converts (+)-pinoresinol to (-)-secoisolariciresinol. [, ] This difference in enantiospecificity influences the final enantiomeric composition of lignans in different plant organs. [, , ]

Q8: What is the significance of enantiospecificity in Lariciresinol biosynthesis?

A8: Enantiospecificity is crucial because different enantiomers of Lariciresinol and its derivatives can have varying biological activities. [, , ] The presence of PLR isoforms with opposite enantiospecificities allows plants to control the stereochemistry of lignan production and potentially fine-tune their biological effects. [, ]

Q9: Has the structure of PLR been studied?

A9: Yes, the crystal structure of Podophyllum secoisolariciresinol dehydrogenase, an enzyme closely related to PLR, has been determined. [] This structural information provides insights into the enzyme's mechanism and enantiospecificity, which are valuable for understanding lignan biosynthesis and potentially engineering enzymes for producing specific lignans. []

Q10: How can we enhance Lariciresinol production in plants?

A10: One approach is to overexpress key genes involved in its biosynthetic pathway. For instance, introducing and overexpressing the isatis indigotica fortune lariciresinol reductase gene in plants has been proposed as a strategy to enhance Lariciresinol yield. []

Q11: What analytical techniques are used to study Lariciresinol and its metabolites?

A11: A range of techniques are employed, including:* HPLC (High-Performance Liquid Chromatography): To separate and quantify Lariciresinol and its metabolites. [, , ]* GC-MS (Gas Chromatography-Mass Spectrometry): To identify and characterize lignans, often after derivatization to enhance volatility. [, , , ]* NMR (Nuclear Magnetic Resonance Spectroscopy): To determine the structure and stereochemistry of Lariciresinol and related compounds. [, , ]* LC-MS (Liquid Chromatography-Mass Spectrometry): To identify and quantify lignans and their metabolites in complex mixtures. []

Q12: Are there any computational studies focusing on Lariciresinol?

A12: Yes, molecular docking studies have been conducted to investigate the binding interactions of Lariciresinol and other lignans with estrogen receptors. [, ] These studies help understand the potential of these compounds as anti-cancer agents by predicting their binding affinity and interactions with target proteins. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(1H-benzo[f]benzimidazol-2-yl)anilino]-4-oxobutanoic acid](/img/structure/B1674427.png)

![3-{1-[3-(biphenyl-4-ylamino)-3-oxopropyl]-1H-1,2,3-triazol-4-yl}-6-hydroxy-1-methyl-2-phenyl-1H-indole-5-carboxylic acid](/img/structure/B1674430.png)